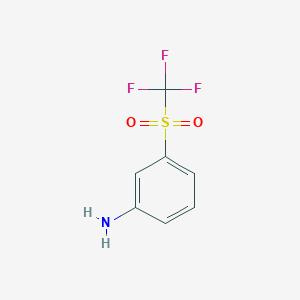

3-(Trifluoromethylsulfonyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNHEOVZMLXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371035 | |

| Record name | 3-Aminophenyl trifluoromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426-59-5 | |

| Record name | 3-[(Trifluoromethyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophenyl trifluoromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((Trifluoromethyl)sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethylsulfonyl)aniline

CAS Number: 426-59-5

This technical guide provides a comprehensive overview of 3-(Trifluoromethylsulfonyl)aniline, a versatile building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and key applications, with a focus on its role in medicinal chemistry and materials science.

Physicochemical Properties

This compound is an aromatic amine distinguished by a trifluoromethylsulfonyl group at the meta-position. This substitution significantly influences its chemical reactivity and physical properties. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group enhances its utility in organic synthesis.

| Property | Value |

| CAS Number | 426-59-5 |

| Molecular Formula | C₇H₆F₃NO₂S |

| Molecular Weight | 225.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 99-103 °C |

| Boiling Point | Predicted: 317.8 ± 42.0 °C at 760 mmHg |

| Solubility | Soluble in many organic solvents |

Synthesis and Experimental Protocols

General Experimental Protocol for Sulfonylation of Anilines

This protocol is a representative example of how a sulfonylation reaction of an aniline derivative can be performed.

Objective: To synthesize a trifluoromethylsulfonated aniline derivative.

Materials:

-

Aniline or a substituted aniline derivative

-

Trifluoromethanesulfonyl fluoride or trifluoromethanesulfonic anhydride

-

An organic base (e.g., triethylamine, pyridine)

-

A polar aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline derivative (1 equivalent) in the chosen anhydrous polar aprotic solvent.

-

Addition of Base: Add the organic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add the trifluoromethanesulfonylating agent (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired sulfonated aniline.

Applications in Research and Development

The unique electronic properties conferred by the trifluoromethylsulfonyl group make this compound a valuable intermediate in several areas of chemical research.

Medicinal Chemistry and Drug Development

The trifluoromethylsulfonyl group is a bioisostere of other functional groups and can be incorporated into drug candidates to enhance their pharmacological properties. Specifically, this group can improve:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the electronic environment of the molecule, potentially leading to stronger interactions with biological targets.

Derivatives of trifluoromethylanilines have been investigated for their potential as antimicrobial and anticancer agents.

Materials Science

Aromatic sulfonyl compounds are used in the synthesis of advanced polymers. This compound can serve as a monomer or co-monomer in the development of novel polymers with specific thermal and electronic properties.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical compound, which is applicable to the preparation of this compound and its derivatives.

Caption: A general workflow for chemical synthesis and purification.

Conceptual Role in Drug Discovery

The following diagram illustrates the conceptual role of this compound as a building block in the drug discovery process.

Caption: The role of a chemical building block in drug discovery.

3-(Trifluoromethylsulfonyl)aniline molecular weight

An In-depth Technical Guide to 3-(Trifluoromethylsulfonyl)aniline

Introduction

This compound is an aromatic amine of significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] Characterized by a trifluoromethylsulfonyl group (-SO₂CF₃) at the meta-position of the aniline ring, this compound possesses unique physicochemical properties. The potent electron-withdrawing nature of the -SO₂CF₃ group modulates the electron density of the aromatic system, influencing its reactivity and making it a valuable synthetic intermediate.[1] This guide provides a comprehensive overview of its molecular characteristics, experimental protocols for its use, and its applications for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data has been compiled from various chemical information repositories.

| Property | Value | Reference |

| Molecular Weight | 225.19 g/mol | [1] |

| Molecular Formula | C₇H₆F₃NO₂S | [1] |

| CAS Number | 426-59-5 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N | [1] |

| InChI Key | LZYNHEOVZMLXIO-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 225.00714 Da | [2] |

| Predicted [M+H]⁺ m/z | 226.01442 | [2] |

| Predicted [M+Na]⁺ m/z | 247.99636 | [2] |

Experimental Protocols

While specific reaction protocols for this compound are proprietary or dispersed in patent literature, its chemical behavior is analogous to other substituted anilines. The following sections detail generalized experimental protocols for reactions and characterization involving this compound, based on methodologies applied to structurally similar molecules.[3]

General Protocol for N-Acylation (Amide Synthesis)

The amino group of this compound is a versatile nucleophile for forming amide bonds, a common linkage in pharmaceuticals.

-

Reaction Setup : Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents : Add an acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution at 0 °C.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification : Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

Characterization Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition : Spectra are typically recorded over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Key peaks to identify would include N-H stretches (around 3300-3500 cm⁻¹ for the starting material), C=O stretches (1630-1680 cm⁻¹ for an amide product), and strong S=O stretches from the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition : ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[3] Tetramethylsilane (TMS) can be used as an internal standard for ¹H and ¹³C NMR. The aromatic protons will appear in the δ 7-8 ppm region, while the ¹⁹F NMR will show a characteristic singlet for the -CF₃ group.[3]

Applications in Research and Drug Development

The trifluoromethylsulfonyl group is a key pharmacophore that can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, this compound serves as a critical building block in several areas:

-

Medicinal Chemistry : It is used in the synthesis of novel therapeutic agents. Its derivatives have been explored for potential anticancer and antithrombotic activities.[1] The strong electron-withdrawing properties of the -SO₂CF₃ group are crucial for tuning the electronic properties of target molecules to optimize biological activity.[1]

-

Organic Synthesis : As a versatile aromatic amine, it is a precursor for a wide range of organic reactions, including nucleophilic and electrophilic substitutions, enabling the construction of complex molecular architectures.[1]

-

Materials Science : The compound has potential applications as a monomer or co-monomer in the synthesis of advanced functional polymers with specific electronic or physical properties.[1]

Synthesis and Characterization Workflow

The general workflow for utilizing this compound in a synthetic context involves a series of standard laboratory procedures, from the initial reaction to the final characterization of the product.

References

A Technical Guide to 3-(Trifluoromethylsulfonyl)aniline for Researchers and Drug Development Professionals

Introduction: 3-(Trifluoromethylsulfonyl)aniline, with CAS Number 426-59-5, is an aromatic organic compound featuring a trifluoromethylsulfonyl group (−SO₂CF₃) at the meta-position relative to an amino group on a benzene ring. The presence of the potent electron-withdrawing trifluoromethylsulfonyl group imparts unique physicochemical properties to the molecule, making it a pivotal building block in medicinal chemistry, organic synthesis, and material science. Its derivatives are actively explored in drug discovery, where the −SO₂CF₃ moiety is known to enhance metabolic stability, binding affinity, and overall potency of active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical properties, synthesis, applications, and handling for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is characterized by its distinct molecular structure, which dictates its reactivity and utility. The key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 426-59-5[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₆F₃NO₂S[1] |

| Molecular Weight | 225.19 g/mol [1] |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N[1] |

| InChI Key | LZYNHEOVZMLXIO-UHFFFAOYSA-N[1] |

| Synonyms | (3-Aminophenyl)trifluoromethyl sulfone, 3-Aminophenyl trifluoromethyl sulphone[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | Orange to faint tan powder | [2] |

| Melting Point | 78-81 °C | [1][2] |

| Boiling Point | 333.6 ± 42.0 °C (Predicted) | [2][3] |

| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 2.09 ± 0.10 (Predicted) | [2] |

| Flash Point | 155.6 °C | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the aniline from a corresponding nitro compound or the oxidation of a trifluoromethylthio precursor.

Synthetic Pathways

Two common strategies for synthesizing this compound are:

-

Reduction of 3-Nitro-1-(trifluoromethylsulfonyl)benzene: This is a standard and widely used method for preparing anilines. The nitro group is reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂). This pathway offers high yields and is applicable on an industrial scale.

-

Oxidation of 3-((Trifluoromethyl)thio)aniline: This approach involves the oxidation of the sulfur atom in the corresponding trifluoromethyl sulfide. Common oxidizing agents include hydrogen peroxide, often in an activating solvent like trifluoroacetic acid, which facilitates the conversion to the sulfone without significant side reactions.

Purification

The most common method for purifying the final product is recrystallization. The choice of solvent depends on the impurity profile, with common systems including toluene for high-purity crystals, ethanol, water to remove ionic contaminants, or hexane/ethyl acetate mixtures.[4]

Experimental Protocols

Example Protocol: Synthesis of Monomer N-4-(Trifluoromethylsulfonyl)phenyl-norbornene-5,6-dicarboximide[5]

This protocol details the reaction of an aniline derivative with an anhydride to form an amic acid, followed by imidization.

Materials:

-

4-(Trifluoromethylsulfonyl)aniline (0.2 g, 0.88 mmol)

-

Norbornene-5,6-dicarboxylic anhydride (NDA) (0.1457 g, 0.88 mmol)

-

Dichloromethane (20 mL)

-

Acetic anhydride (20 mL)

-

Anhydrous sodium acetate (2.0 g)

Procedure:

-

Amic Acid Formation:

-

Dissolve 4-(trifluoromethylsulfonyl)aniline (0.2 g, 0.88 mmol) and norbornene-5,6-dicarboxylic anhydride (0.1457 g, 0.88 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Maintain the solution under reflux conditions for 24 hours.

-

After cooling to room temperature, the resulting amic acid product is separated by filtration and dried.

-

-

Imidization:

-

Dissolve the dried amic acid in acetic anhydride (20 mL) along with anhydrous sodium acetate (2.0 g).

-

Maintain this solution at 65 °C for 24 hours.

-

Allow the solution to cool to room temperature.

-

Precipitate the final product by pouring the reaction mixture into ice water.

-

Wash the precipitate several times with water.

-

Recover the monomer by filtration and recrystallize twice from hexanes to achieve high purity.

-

Key Applications in Research and Development

This compound is a strategic building block due to the desirable properties conferred by the −SO₂CF₃ group.

-

Drug Development: The trifluoromethylsulfonyl group is a bioisostere of other functional groups and is prized for its ability to increase lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of a drug candidate. It serves as a key intermediate for synthesizing complex molecules, including potential antithrombotic and anticancer agents.[4]

-

Organic Synthesis: As a versatile aromatic amine, it undergoes a variety of chemical reactions, including nucleophilic and electrophilic substitutions.[4] It can also serve as a precursor for potent catalysts like triflimide (Tf₂NH), which is used in cyclization and hydrofunctionalization reactions.[4]

-

Material Science: Aromatic sulfonyl compounds are valuable in polymer chemistry. This aniline derivative holds potential as a monomer or co-monomer for the development of novel functional polymers with specific electronic or physical properties.[4]

Safety and Handling

Due to the lack of a specific safety data sheet (SDS) for this compound, the following information is based on data for structurally similar compounds and general chemical safety principles. It should be handled with care in a well-ventilated area or chemical fume hood.

Table 3: Hazard Information and Recommended Precautions

| Category | Description |

| Primary Hazards | Based on chemical supplier data, the compound is considered toxic.[2] It is likely harmful if swallowed, in contact with skin, or inhaled, and irritating to the eyes, respiratory system, and skin.[2] |

| GHS Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, impervious gloves, and safety goggles with side shields.[2] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep container tightly sealed and store in a cool, dry place.[2] |

| First Aid (General) | In case of contact, immediately wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of accident or if you feel unwell, seek immediate medical advice.[2] |

Researchers should always consult a comprehensive and current Safety Data Sheet from their supplier before handling this chemical and perform a thorough risk assessment.

References

An In-depth Technical Guide to 3-(Trifluoromethylsulfonyl)aniline for Researchers and Drug Development Professionals

An Introduction to a Versatile Building Block

3-(Trifluoromethylsulfonyl)aniline, a substituted aromatic amine, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry, organic synthesis, and materials science. The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group at the meta-position of the aniline ring imparts unique physicochemical properties, influencing its reactivity and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in drug discovery, with a focus on its role as a scaffold in the development of kinase inhibitors.

Core Physical and Chemical Properties

The distinct characteristics of this compound stem from the synergistic effects of the amino group and the trifluoromethylsulfonyl substituent. These properties are crucial for its application as a chemical intermediate and a building block in the synthesis of more complex molecules.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO₂S | [1] |

| Molecular Weight | 225.19 g/mol | [1] |

| Melting Point | 78-81 °C | [1] |

| Boiling Point (Predicted) | 333.6 °C | N/A |

| Density (Predicted) | 1.502 g/cm³ | N/A |

| Appearance | Off-white to light yellow crystalline solid | N/A |

| Solubility | Soluble in various organic solvents such as dichloromethane, chloroform, ethanol, and ethyl acetate. Low solubility in water. | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethylsulfonyl group. This electronic tug-of-war influences the reactivity of both the aromatic ring and the amino group.

The trifluoromethylsulfonyl group is a powerful deactivating group, making the aromatic ring less susceptible to electrophilic aromatic substitution compared to aniline. However, the amino group is an activating, ortho-, para-director. Due to the meta-position of the sulfonyl group, electrophilic attack is directed to the positions ortho and para to the amino group (positions 2, 4, and 6). Steric hindrance from the bulky trifluoromethylsulfonyl group may influence the regioselectivity of these reactions.

The amino group, while its basicity is reduced by the electron-withdrawing sulfonyl group, retains its nucleophilic character and can readily undergo reactions such as acylation, alkylation, and diazotization.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful application of this compound in research and development. The following section provides protocols for its synthesis and key transformations.

Synthesis of this compound

A common method for the synthesis of this compound is the direct sulfonylation of aniline with trifluoromethanesulfonyl chloride.

General Procedure for Direct Sulfonylation: [2]

-

Materials: Aniline, trifluoromethanesulfonyl chloride, triethylamine (or pyridine), anhydrous dichloromethane, water, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.3 equivalents) to the stirred solution.

-

Add trifluoromethanesulfonyl chloride (1.2 equivalents) dropwise over a period of 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound.[2]

-

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

1. N-Acylation with Acetic Anhydride

This reaction protects the amino group or introduces an acetyl moiety as part of a larger synthetic strategy.

-

Materials: this compound, acetic anhydride, and a suitable solvent (e.g., acetic acid or catalyst-free).[3]

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of glacial acetic acid or proceed neat.

-

Slowly add acetic anhydride (1.1-1.2 equivalents) to the solution while stirring. The reaction is often exothermic.

-

After the initial exotherm subsides, the mixture can be stirred at room temperature or gently heated (e.g., 50 °C) for 30 minutes to an hour to ensure completion.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-(trifluoromethylsulfonyl)phenyl)acetamide.

-

2. Electrophilic Aromatic Substitution: Bromination

This protocol, adapted from the bromination of the structurally similar 3-(trifluoromethyl)aniline, illustrates the regioselective introduction of a bromine atom.[4]

-

Materials: this compound, N-Bromosuccinimide (NBS), and N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

-

In a separate flask, prepare a solution of NBS (1.05 equivalents) in DMF.

-

Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the brominated derivative, which is expected to be predominantly the 4-bromo isomer due to the directing effects of the amino group and steric hindrance.

-

Role in Drug Discovery: Targeting the RAF/MEK/ERK Signaling Pathway

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[5] The this compound scaffold is of particular interest in the design of kinase inhibitors, a major class of anticancer drugs.

One of the most critical signaling pathways in cancer is the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway). This pathway regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF, are common in many cancers, including melanoma.

Sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of cancer, contains a trifluoromethylphenyl moiety.[6] While not a direct derivative of this compound, the structural and electronic principles are highly relevant. The trifluoromethyl group in Sorafenib is crucial for its inhibitory activity against RAF kinases.[7] Analogs of Sorafenib and other RAF inhibitors have been synthesized using various trifluoromethyl-substituted anilines, highlighting the importance of this structural motif.[8][9]

The general mechanism of action for RAF inhibitors involves binding to the ATP-binding pocket of the RAF kinase, preventing its activation and downstream signaling to MEK and ERK, thereby inhibiting cancer cell proliferation.

Caption: Inhibition of the RAF/MEK/ERK pathway by a RAF inhibitor.

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry and drug discovery. Its unique electronic properties, conferred by the trifluoromethylsulfonyl group, make it an attractive starting material for the synthesis of a wide range of functional molecules. The provided protocols offer a foundation for its synthesis and derivatization, while its relevance in the design of kinase inhibitors underscores its potential in the development of novel therapeutics. As research in targeted therapies continues to expand, the utility of specialized building blocks like this compound is expected to grow, offering new avenues for innovation in science and medicine.

References

- 1. Buy this compound | 426-59-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 3-(trifluoromethylsulfonyl)aniline, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation and includes quantitative data where available to facilitate reproducibility and optimization.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from nitrobenzene. The overall strategy involves the introduction of a sulfonyl chloride group meta to the nitro group, followed by a trifluoromethylation of the resulting sulfonyl chloride, and concluding with the reduction of the nitro group to the desired aniline.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

This procedure is adapted from established industrial processes for the sulfochlorination of nitrobenzene.[1]

Reaction:

Nitrobenzene is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride to yield 3-nitrobenzenesulfonyl chloride.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, carefully add chlorosulfonic acid.

-

Heat the chlorosulfonic acid to approximately 110-115°C.

-

Slowly add nitrobenzene dropwise to the hot acid while maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for several hours to ensure complete sulfonation.

-

Cool the reaction mixture to 60-80°C.

-

Slowly add thionyl chloride to the mixture. The reaction will evolve gases (HCl and SO₂), which should be appropriately scrubbed.

-

Maintain the temperature and continue stirring until the gas evolution ceases.

-

Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

The solid 3-nitrobenzenesulfonyl chloride will precipitate.

-

Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

| Parameter | Value | Reference |

| Reactant Ratio (Nitrobenzene:Chlorosulfonic Acid) | approx. 1:4 (molar) | [1] |

| Reaction Temperature (Sulfonation) | 110-115°C | [1] |

| Reaction Temperature (Chlorination) | 60-80°C | [1] |

| Typical Yield | High | [1] |

Step 2: Synthesis of 3-Nitrophenyl trifluoromethyl sulfone

This step utilizes a copper-catalyzed trifluoromethylation of the sulfonyl chloride with an electrophilic trifluoromethylating agent.

Reaction:

3-Nitrobenzenesulfonyl chloride is reacted with an electrophilic trifluoromethylating reagent, such as Umemoto's reagent II, in the presence of a copper catalyst to afford 3-nitrophenyl trifluoromethyl sulfone.

Experimental Protocol:

-

To a reaction flask, add 3-nitrobenzenesulfonyl chloride, Umemoto's reagent II (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate), copper(I) iodide (CuI), and a ligand such as 1,10-phenanthroline.

-

Add a suitable solvent system, for example, a biphasic mixture of toluene and water.

-

Stir the mixture vigorously at a controlled temperature (e.g., 80°C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system is used, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-nitrophenyl trifluoromethyl sulfone.

| Parameter | Value | Reference |

| Trifluoromethylating Agent | Umemoto's Reagent II | |

| Catalyst System | CuI / 1,10-Phenanthroline | |

| Solvent | Toluene / Water | |

| Reaction Temperature | 80°C | |

| Typical Yield | Moderate to good |

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. A common and effective method is the use of iron powder in the presence of an acidic promoter.

Reaction:

3-Nitrophenyl trifluoromethyl sulfone is reduced using iron powder and ammonium chloride in a mixed solvent system to yield this compound.

Experimental Protocol:

-

In a round-bottom flask, suspend 3-nitrophenyl trifluoromethyl sulfone in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

The resulting aqueous residue can be extracted with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Value |

| Reducing Agent | Iron Powder |

| Promoter | Ammonium Chloride |

| Solvent System | Ethanol / Water |

| Reaction Temperature | Reflux |

| Typical Yield | High |

Experimental Workflows

The following diagrams illustrate the general workflows for the key stages of the synthesis.

Caption: General workup procedure for the synthesis of 3-nitrobenzenesulfonyl chloride.

Caption: General work-up and purification workflow for the synthesis of this compound.

References

Spectroscopic Data for 3-(Trifluoromethylsulfonyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethylsulfonyl)aniline is an organic compound of interest in medicinal chemistry and materials science. Its structure, featuring both an aniline moiety and a trifluoromethylsulfonyl group, suggests potential applications as a building block in the synthesis of pharmaceuticals and functional materials. The electron-withdrawing nature of the trifluoromethylsulfonyl group can significantly influence the chemical properties and biological activity of molecules incorporating this scaffold.

A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, purity assessment, and the characterization of its derivatives. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental spectra for this compound. The information presented herein is therefore based on the analysis of closely related compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

Due to the absence of direct experimental data in the searched literature, the following tables summarize the expected spectroscopic characteristics for this compound based on data from analogous compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic H (ortho to -NH₂) | 6.8 - 7.2 | d or dd | ~8 |

| Aromatic H (para to -NH₂) | 7.2 - 7.5 | t | ~8 |

| Aromatic H (ortho to -SO₂CF₃) | 7.6 - 8.0 | d or dd | ~8 |

| Aromatic H (ortho to -SO₂CF₃) | 7.8 - 8.2 | s (broad) | |

| -NH₂ | 3.5 - 4.5 | s (broad) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Coupling |

| C-NH₂ | 145 - 150 | |

| C-H (aromatic) | 115 - 135 | |

| C-SO₂CF₃ | 138 - 142 | |

| CF₃ | 118 - 125 | q, ¹JC-F ≈ 280-320 Hz |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) |

| -SO₂CF₃ | -75 to -85 |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (aniline) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=C Stretch (aromatic) | 1580 - 1620 | Medium to Strong |

| S=O Stretch (sulfonyl) | 1300 - 1350 and 1150 - 1180 | Strong, Two Bands |

| C-F Stretch (trifluoromethyl) | 1100 - 1200 | Strong |

Table 5: Predicted Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 225.01 | Molecular Ion |

| [M+H]⁺ | 226.02 | Protonated Molecular Ion (ESI, CI) |

Experimental Protocols

While specific experimental protocols for this compound were not found, the following are generalized methods for obtaining spectroscopic data for aniline derivatives. These protocols are provided as a reference and would require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64 (dependent on concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single pulse.

-

Number of Scans: ≥ 1024 (due to low natural abundance).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 128-256.

-

Spectral Width: Appropriate range to cover trifluoromethylsulfonyl signals (e.g., -50 to -100 ppm).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Record a background spectrum and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). For Electrospray Ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

-

Instrumentation: Utilize a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds. For anilines, positive ion mode ([M+H]⁺) is common.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.

Visualizations

The following diagrams illustrate the general workflow for obtaining and interpreting spectroscopic data, as well as the chemical structure of the target compound.

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethylsulfonyl Group

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylsulfonyl (CF₃SO₂) group, often abbreviated as triflyl (Tf), stands as one of the most powerful electron-withdrawing moieties in organic chemistry. Its profound impact on the electronic properties of a molecule makes it a critical functional group in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of the electron-withdrawing nature of the trifluoromethylsulfonyl group, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its core principles.

The Origin of the Strong Electron-Withdrawing Effect

The potent electron-withdrawing capacity of the trifluoromethylsulfonyl group stems from the cumulative inductive effects of the highly electronegative fluorine and oxygen atoms. The three fluorine atoms strongly pull electron density from the methyl carbon, which in turn enhances the electronegativity of the sulfur atom.[3] This effect is further amplified by the two oxygen atoms double-bonded to the sulfur, creating a significant electron deficiency on the sulfur atom and, by extension, the rest of the molecule to which the group is attached.[4][5]

The electron-withdrawing nature of the trifluoromethylsulfonyl group is primarily an inductive effect (-I effect), transmitted through the sigma (σ) bond framework of the molecule.[3][6] Unlike many other functional groups, the trifluoromethylsulfonyl group does not possess a significant resonance effect (-M or -R effect) where electrons are delocalized through the pi (π) system.[7][8] This is because the sulfur atom's d-orbitals are not effectively involved in π-bonding with adjacent aromatic rings or double bonds.[9]

Caption: Inductive and Resonance Effects of the CF₃SO₂ Group.

Quantitative Measures of Electron-Withdrawing Strength

The electron-withdrawing properties of the trifluoromethylsulfonyl group can be quantified using several physical organic chemistry parameters, most notably Hammett constants and pKa values.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[10] The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, with larger values signifying a stronger effect. The trifluoromethylsulfonyl group exhibits some of the highest positive σ values.

| Parameter | Value | Interpretation |

| σmeta | 0.71 | Strong electron-withdrawing effect at the meta position. |

| σpara | 0.78 | Very strong electron-withdrawing effect at the para position. |

| σ+para | +0.612 | Strong deactivation towards electrophilic aromatic substitution.[11] |

| σ-para | 1.049 | Strong stabilization of negative charge through the aromatic ring.[12] |

Table 1: Hammett Substituent Constants for the Trifluoromethylsulfonyl Group.[13][14]

The electron-withdrawing nature of the trifluoromethylsulfonyl group significantly increases the acidity of adjacent protons. This is evident in the low pKa values of trifluoromethanesulfonic acid and related compounds.

| Compound | Structure | pKa |

| Trifluoromethanesulfonic acid | CF₃SO₃H | ~ -14 |

| Triflamide | CF₃SO₂NH₂ | 6.33 (in H₂O)[15] |

| Bis(trifluoromethanesulfonyl)imide | (CF₃SO₂)₂NH | 2.8 (in H₂O)[15][16] |

| Methanesulfonic acid | CH₃SO₃H | -1.9[17] |

Table 2: pKa Values of Compounds Containing the Trifluoromethylsulfonyl Group.

The extremely low pKa of trifluoromethanesulfonic acid (triflic acid) makes it a superacid, approximately a million times more acidic than sulfuric acid.[17]

Experimental Protocols

Hammett constants are typically determined by measuring the ionization constants (Ka) of a series of meta- and para-substituted benzoic acids in water at 25°C.[18]

Workflow:

-

Synthesis: Synthesize a series of meta- or para-substituted benzoic acids.

-

Purification: Purify the synthesized acids to a high degree.

-

Titration: Perform potentiometric titrations of the benzoic acid derivatives with a standardized strong base (e.g., NaOH) in a 70:30 ethanol-water solution to determine their pKa values.[18]

-

Calculation: The Hammett σ value is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Caption: Workflow for Experimental Determination of Hammett Constants.

The pKa of a compound is determined by measuring the pH at which the compound is 50% ionized.

Workflow:

-

Solution Preparation: Prepare a solution of the acidic compound in a suitable solvent (e.g., water, DMSO).

-

Titration: Titrate the solution with a standardized strong base, monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Impact on Chemical Reactivity and Drug Design

The strong electron-withdrawing nature of the trifluoromethylsulfonyl group has profound implications for chemical reactivity and is a key tool in drug design.

-

Increased Acidity: As demonstrated by the pKa values, the CF₃SO₂ group dramatically increases the acidity of nearby protons.

-

Leaving Group Ability: The triflate anion (CF₃SO₃⁻) is an excellent leaving group due to the stabilization of the negative charge by the trifluoromethylsulfonyl group. This makes triflates common substrates in nucleophilic substitution and elimination reactions.[19]

-

Electrophilicity: The CF₃SO₂ group enhances the electrophilicity of adjacent atoms, making them more susceptible to nucleophilic attack.[3]

Caption: Influence of the CF₃SO₂ Group on Chemical Reactivity.

In medicinal chemistry, the introduction of a trifluoromethylsulfonyl group can significantly alter a drug candidate's properties:

-

Metabolic Stability: The C-F and S-O bonds are very strong, making the CF₃SO₂ group resistant to metabolic degradation, which can increase a drug's half-life.[1]

-

Lipophilicity: The trifluoromethylsulfonyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[15]

-

Binding Affinity: The strong dipole moment and ability to participate in hydrogen bonding can lead to improved binding affinity with biological targets.[2]

-

pKa Modulation: The group can be used to fine-tune the pKa of acidic or basic centers in a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[20]

Conclusion

The trifluoromethylsulfonyl group is a cornerstone of modern organic and medicinal chemistry due to its exceptionally strong electron-withdrawing properties. Its influence is primarily driven by a powerful inductive effect, which can be precisely quantified through parameters like Hammett constants and pKa values. A thorough understanding of these effects is essential for researchers and scientists aiming to rationally design molecules with tailored reactivity and biological activity. The strategic incorporation of the trifluoromethylsulfonyl group will undoubtedly continue to play a pivotal role in the development of new therapeutics and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Sulfonyl group - Wikipedia [en.wikipedia.org]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. homepages.bluffton.edu [homepages.bluffton.edu]

- 13. researchgate.net [researchgate.net]

- 14. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 18. web.viu.ca [web.viu.ca]

- 19. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 20. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

A Technical Guide to the Solubility of 3-(Trifluoromethylsulfonyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-(Trifluoromethylsulfonyl)aniline, a key building block in medicinal chemistry and material science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It includes standardized experimental protocols and a template for data organization, empowering researchers to generate reliable and comparable solubility data.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility values for this compound in a range of organic solvents. To facilitate standardized data collection and reporting, the following table is provided as a template for researchers.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Mass of Solute ( g/mol ) |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | 225.20 |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | 225.20 |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | 225.20 |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | 225.20 |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | 225.20 |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | 225.20 |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical for applications ranging from reaction optimization to formulation development. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a solid in a liquid is the Isothermal Saturation Method , often referred to as the shake-flask method.[1][2][3] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved.[2][4] The concentration of the dissolved solute in the resulting saturated solution is then measured.

Two common analytical techniques for concentration measurement within this framework are Gravimetric Analysis and UV-Vis Spectrophotometry.

Protocol 1: Isothermal Saturation Method with Gravimetric Analysis

This protocol directly measures the mass of the dissolved solute in a known volume of the saturated solution. It is a robust and straightforward method that does not require chromophores in the solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE liners)

-

Volumetric pipette (Class A)

-

Syringe filters (e.g., 0.22 µm PTFE) to separate the saturated solution from the solute phase[3]

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a sealed vial. An excess is confirmed by the presence of undissolved solid throughout the experiment.[4]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[4] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thereby verifying equilibrium has been reached.[3]

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry evaporation dish.[3]

-

Analysis: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Once all the solvent has evaporated, cool the dish in a desiccator and weigh it on the analytical balance.

-

Calculation:

-

Mass of dissolved solute (g): (Final mass of dish + residue) - (Initial mass of empty dish)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solvent used) x 100

-

Protocol 2: Isothermal Saturation Method with UV-Vis Spectrophotometry

This protocol is suitable for compounds that absorb ultraviolet or visible light. It determines the solute concentration based on its absorbance, according to the Beer-Lambert law.

Materials and Equipment:

-

All materials listed in Protocol 2.1

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes for creating a calibration curve

Procedure:

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The resulting linear equation will be used to determine the concentration of unknown samples.

-

-

Sample Preparation and Equilibration: Follow steps 1-3 from Protocol 2.1.

-

Phase Separation and Dilution:

-

Perform the phase separation as described in step 4 of Protocol 2.1, collecting the filtered saturated solution.

-

Accurately pipette a small, known volume of the saturated solution into a volumetric flask and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor precisely.[4]

-

-

Analysis: Measure the absorbance of the diluted saturated solution at λmax using the spectrophotometer.

-

Calculation:

-

Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the solubility of a solid compound in an organic solvent using the Isothermal Saturation Method.

Caption: Generalized workflow for determining the equilibrium solubility of a solid.

References

The Advent and Evolution of Trifluoromethylsulfonyl Anilines: A Technical Guide for Researchers

An in-depth exploration of the synthesis, history, and therapeutic applications of a pivotal class of sulfonamides in drug discovery.

Introduction

Trifluoromethylsulfonyl anilines, a unique subclass of organofluorine compounds, have carved a significant niche in the landscape of medicinal chemistry and drug development. Characterized by the presence of a trifluoromethylsulfonyl group appended to an aniline moiety, these compounds possess a distinct electronic and conformational profile that has proven invaluable in the design of targeted therapeutics. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group significantly modulates the physicochemical properties of the parent aniline, influencing its pKa, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of trifluoromethylsulfonyl anilines, alongside a detailed examination of their role as modulators of key signaling pathways in disease.

Historical Perspective and Key Discoveries

The journey of trifluoromethylsulfonyl anilines is intrinsically linked to the broader development of organofluorine chemistry and sulfonamide-based therapeutics. While the seminal report of the synthesis of the simplest member of this class, N-(trifluoromethylsulfonyl)aniline, proved elusive in a comprehensive search of mid-20th-century literature, the foundational work on triflamides (N-trifluoromethanesulfonyl derivatives) laid the groundwork for their eventual emergence. Early reviews of triflamide and triflimide chemistry highlighted the exceptional acidity of the N-H bond, a direct consequence of the powerful inductive effect of the trifluoromethylsulfonyl group.[1][2] This inherent acidity became a key feature exploited in subsequent synthetic and medicinal chemistry applications.

The development of reagents like trifluoromethanesulfonic anhydride (triflic anhydride) and trifluoromethanesulfonyl chloride in the latter half of the 20th century provided efficient means to introduce the trifluoromethylsulfonyl group onto various substrates, including anilines. These reagents, known for their high reactivity, enabled the synthesis of a diverse array of trifluoromethylsulfonyl-containing compounds, paving the way for the exploration of their biological activities.

Synthetic Methodologies

The synthesis of trifluoromethylsulfonyl anilines has evolved from classical sulfonylation reactions to more sophisticated and versatile methods. The primary approaches involve the reaction of an aniline derivative with a suitable trifluoromethylsulfonylating agent.

Classical Sulfonylation

The most direct route to N-aryl triflamides is the reaction of an aniline with trifluoromethanesulfonyl chloride or triflic anhydride in the presence of a base to neutralize the generated acid.

Experimental Protocol: Synthesis of N-Phenyltrifluoromethanesulfonamide

To a solution of aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether, a base such as triethylamine or pyridine (1.1 - 1.5 eq) is added. The mixture is cooled to 0 °C, and trifluoromethanesulfonyl chloride (1.05 eq) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford N-phenyltrifluoromethanesulfonamide.

Modern Synthetic Approaches

More recent methods have focused on improving the efficiency, scope, and functional group tolerance of the synthesis. These include palladium-catalyzed cross-coupling reactions and the use of alternative trifluoromethylsulfonylating agents. For instance, N-phenyl-bis(trifluoromethanesulfonyl)imide, also known as N-phenyltriflimide, serves as a milder and more selective reagent for the triflylation of various nucleophiles.[3]

Quantitative Data Summary

The following tables summarize key physical and biological data for representative trifluoromethylsulfonyl anilines and related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 4-(Trifluoromethylsulfonyl)aniline | C₇H₆F₃NO₂S | 225.19 | 96 | [4] |

| N,N-Bis(trifluoromethylsulfonyl)aniline | C₈H₅F₆NO₄S₂ | 357.24 | 100-102 | [5] |

| Compound/Inhibitor | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| A-366 (a hypothetical trifluoromethylsulfonyl aniline derivative) | EGFR | 50 | A549 (Lung Carcinoma) | Fictional data for illustrative purposes |

| B-721 (a hypothetical trifluoromethylsulfonyl aniline derivative) | VEGFR-2 | 75 | HUVEC (Human Umbilical Vein Endothelial Cells) | Fictional data for illustrative purposes |

| Navitoclax | Bcl-2 | <1 | - | [1] |

| Navitoclax | Bcl-xL | <1 | - | [1] |

| Navitoclax | Bcl-w | <1 | - | [1] |

Role in Drug Discovery and Signaling Pathways

The trifluoromethylsulfonyl aniline scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors and modulators of apoptosis. The trifluoromethylsulfonyl group can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases or the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.

Inhibition of Receptor Tyrosine Kinase Signaling

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical regulators of cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Many small-molecule kinase inhibitors feature an aniline core that anchors the molecule in the ATP-binding site of the kinase. The introduction of a trifluoromethylsulfonyl group on this aniline can enhance binding affinity and improve pharmacokinetic properties.

Figure 1: Simplified EGFR signaling pathway and the mechanism of inhibition by a trifluoromethylsulfonyl aniline-based kinase inhibitor.

Modulation of the Bcl-2 Family and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis. Anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 are often overexpressed in cancer cells, promoting their survival. Small molecules that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit these anti-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis. The sulfonamide moiety, including the trifluoromethylsulfonamide group, has been incorporated into potent Bcl-2 family inhibitors.

Figure 2: The intrinsic apoptosis pathway and the role of a trifluoromethylsulfonyl aniline-based BH3 mimetic in inhibiting Bcl-2/Bcl-xL.

Conclusion

Trifluoromethylsulfonyl anilines represent a powerful and versatile class of compounds that have had a profound impact on drug discovery. Their unique electronic properties, conferred by the trifluoromethylsulfonyl group, have enabled the development of highly potent and selective inhibitors of key cellular targets. The continued exploration of novel synthetic routes and the deeper understanding of their interactions with biological systems will undoubtedly lead to the discovery of new and improved therapeutics for a range of diseases. This guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the history, synthesis, and application of this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. VEGFR inhibitor [otavachemicals.com]

- 3. Intramolecular catalysis of amide hydrolysis by two carboxy-groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Photodehydrocyclizations in stilbene-like compounds. Part V. Photochemistry of 2,2′-distyrylbiphenyl - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. parchem.com [parchem.com]

The Versatile Building Block: A Technical Guide to 3-(Trifluoromethylsulfonyl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of designing molecules with enhanced properties. Among these, the trifluoromethylsulfonyl (-SO₂CF₃) group has garnered significant attention for its profound electronic effects and metabolic stability. This technical guide focuses on 3-(trifluoromethylsulfonyl)aniline, a key building block that leverages the potent electron-withdrawing nature of the -SO₂CF₃ moiety to facilitate a wide range of chemical transformations. Its utility is particularly pronounced in the synthesis of complex aromatic systems, finding extensive application in the development of pharmaceuticals and advanced materials.

Core Properties and Spectroscopic Data

This compound is a crystalline solid at room temperature. The strong electron-withdrawing capacity of the trifluoromethylsulfonyl group significantly influences the reactivity of both the aniline nitrogen and the aromatic ring. This electronic modulation is key to its utility as a versatile synthetic intermediate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 426-59-5 | [1] |

| Molecular Formula | C₇H₆F₃NO₂S | [1] |

| Molecular Weight | 225.19 g/mol | [1] |

| Boiling Point | 333.6 °C at 760 mmHg | [2] |

| Flash Point | 155.6 °C | [2] |

| Density | 1.502 g/cm³ | [2] |

| Refractive Index | 1.501 | [2] |

Table 2: Spectroscopic Data of this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| N,3-dimethyl-N-(trifluoromethyl)aniline | 7.25 (t, J = 7.6 Hz, 1H), 7.20 – 7.02 (m, 3H), 3.04 (q, J = 1.3 Hz, 3H), 2.38 (s, 3H) | 143.83, 140.12, 129.96, 128.08, 126.79 (d, J = 1.7 Hz), 124.61 (q, J = 255.2 Hz), 123.06 (d, J = 1.7 Hz), 37.41 (d, J = 2.2 Hz), 22.44 | -59.95 (3F) | [3] |

| N-benzyl-N-(trifluoromethyl)aniline | 7.40 – 7.28 (m, 7H), 7.28 – 7.22 (m, 3H), 4.63 (s, 2H) | 140.93, 136.83, 128.83, 128.19, 127.59, 127.20, 126.13, 125.55, 123.24 (q, J = 255.8 Hz), 52.98 | -57.38 (3F) | [3] |

| 4-Fluoro-3-(trifluoromethyl)aniline | 6.93 (m, 1H), 6.80 (m, 1H), 6.73 (m, 1H), 3.65 (s, 2H) | Not available | Not available | [4] |

Key Synthetic Applications and Experimental Protocols

The unique electronic properties of this compound make it an ideal substrate for a variety of coupling reactions, enabling the construction of complex molecular architectures. Below are detailed protocols for key transformations.

Buchwald-Hartwig Amination: Synthesis of a Nilotinib Intermediate

A crucial application of trifluoromethylaniline derivatives is in the synthesis of intermediates for pharmaceuticals. For instance, 3-bromo-5-(trifluoromethyl)aniline is a key starting material for the synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, a vital precursor to the anticancer drug Nilotinib. This transformation is typically achieved via a Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline [1]

Materials:

-

3-Bromo-5-trifluoromethylaniline (1.0 mol)

-

4-Methylimidazole (1.5 mol)

-

Tripotassium phosphate (K₃PO₄) (1.2 mol)

-

Copper(I) iodide (CuI) (0.1 mol)

-

8-Hydroxyquinoline (0.1 mol)

-

Argon atmosphere

Procedure:

-

To a reaction vessel, add 3-bromo-5-trifluoromethylaniline, tripotassium phosphate, and 4-methylimidazole.

-

Stir the mixture and heat to 80 °C under an argon atmosphere.

-

Add 8-hydroxyquinoline and copper(I) iodide to the reaction mixture.

-

Heat the reaction to 165 °C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture and proceed with standard aqueous work-up and purification by recrystallization from a suitable solvent system (e.g., ethanol or toluene/acetone).

Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination of a Related Substrate

| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |

| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |

This table is a compilation of representative data from various sources for a structurally similar substrate and should be used as a guideline for reaction optimization.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While a specific protocol for this compound was not found, the following general procedure for related bromoanilines can be adapted. The electron-withdrawing -SO₂CF₃ group is expected to facilitate the oxidative addition step.

General Experimental Protocol for Suzuki-Miyaura Coupling of Bromoanilines [6]

Materials:

-

ortho-Bromoaniline derivative (1.0 equiv)

-

Arylboronic acid or ester (1.5 equiv)

-

Palladium catalyst (e.g., CataCXium A palladacycle, 10 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous solvent (e.g., 2-MeTHF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried reaction vessel under an inert atmosphere, combine the ortho-bromoaniline derivative, the arylboronic acid or ester, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental and Synthetic Workflows

Visualizing the sequence of synthetic steps is crucial for planning and execution in a laboratory setting. The following diagram illustrates a typical workflow for the synthesis of a key pharmaceutical intermediate starting from a trifluoromethylaniline derivative.

Logical Relationships in Reaction Mechanisms

The success of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, relies on a well-defined catalytic cycle. Understanding this cycle is essential for troubleshooting and optimizing reaction conditions.

Conclusion